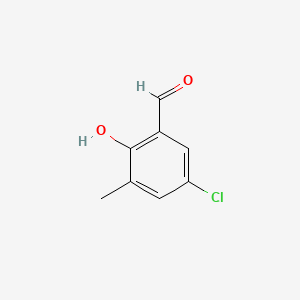

5-Chloro-2-hydroxy-3-methylbenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-hydroxy-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5-2-7(9)3-6(4-10)8(5)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKZAOKQZDLHGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378996 | |

| Record name | 5-Chloro-2-hydroxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23602-63-3 | |

| Record name | 5-Chloro-2-hydroxy-3-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23602-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-hydroxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-hydroxy-3-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-2-hydroxy-3-methylbenzaldehyde

CAS Number: 23602-63-3

This guide provides a comprehensive technical overview of 5-Chloro-2-hydroxy-3-methylbenzaldehyde, a substituted salicylaldehyde with significant potential as a versatile building block in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, spectroscopic analysis, and applications, with a focus on its utility in the creation of novel molecules.

Introduction and Core Chemical Identity

This compound, identified by the CAS number 23602-63-3, is an aromatic organic compound.[1][2] Its structure is characterized by a benzene ring substituted with a chloro, a hydroxyl, a methyl, and a formyl (aldehyde) group. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in various synthetic pathways.

The presence of the hydroxyl group ortho to the aldehyde functionality is a defining feature of salicylaldehydes, leading to intramolecular hydrogen bonding that influences the compound's conformation and reactivity. The additional chloro and methyl substituents further modulate the electronic and steric properties of the aromatic ring, providing a handle for fine-tuning the characteristics of derivative compounds.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 23602-63-3 | [1][2][3][4] |

| Molecular Formula | C₈H₇ClO₂ | [1][2][3] |

| Molecular Weight | 170.59 g/mol | [1][2][3] |

| IUPAC Name | This compound | [5] |

| Melting Point | 59 °C | [6] |

| Appearance | Solid (form may vary) | |

| SMILES | CC1=CC(Cl)=CC(C=O)=C1O | [5] |

| InChIKey | NSKZAOKQZDLHGO-UHFFFAOYSA-N | [1][2][5] |

Spectroscopic Data Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~11.0 ppm (s, 1H): The phenolic hydroxyl proton, deshielded due to intramolecular hydrogen bonding with the adjacent carbonyl group.

-

δ ~9.8 ppm (s, 1H): The aldehydic proton.

-

δ ~7.4-7.6 ppm (d, 1H): Aromatic proton ortho to the aldehyde group.

-

δ ~7.2-7.4 ppm (d, 1H): Aromatic proton meta to the aldehyde group.

-

δ ~2.3 ppm (s, 3H): The methyl group protons.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~195 ppm: Carbonyl carbon of the aldehyde.

-

δ ~160 ppm: Aromatic carbon attached to the hydroxyl group.

-

δ ~120-140 ppm: Other aromatic carbons.

-

δ ~15 ppm: Methyl carbon.

-

2.2.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristic |

| O-H Stretch | ~3200-3400 (broad) | Intramolecular hydrogen bonding |

| Aromatic C-H Stretch | ~3000-3100 | |

| Aliphatic C-H Stretch (CH₃) | ~2850-2960 | |

| Aldehyde C-H Stretch | ~2750, ~2850 | |

| C=O Stretch (Aldehyde) | ~1650-1670 | Conjugated aldehyde |

| C=C Stretch (Aromatic) | ~1550-1600 | |

| C-Cl Stretch | ~700-800 |

2.2.3. Mass Spectrometry (MS) (Predicted)

The electron ionization mass spectrum would likely exhibit a molecular ion peak [M]⁺ at m/z 170 and an [M+2]⁺ peak at m/z 172 with an approximate 3:1 intensity ratio, characteristic of a monochlorinated compound. Key fragmentation patterns would likely involve the loss of a hydrogen atom to give an [M-1]⁺ peak at m/z 169, and the loss of the formyl group (-CHO) to produce a fragment at m/z 141. Further fragmentation of the aromatic ring would also be observed.

Synthesis and Reaction Mechanisms

This compound is not a naturally occurring compound and must be synthesized. A plausible and efficient synthetic route is the ortho-formylation of 4-chloro-2-methylphenol via the Reimer-Tiemann reaction.

The Reimer-Tiemann Reaction: A Mechanistic Overview

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols.[9][10] The reaction typically involves treating a phenol with chloroform (CHCl₃) in a basic solution. The key reactive intermediate is dichlorocarbene (:CCl₂), which is generated in situ.

The mechanism proceeds through the following key steps:

-

Deprotonation of Chloroform: The strong base (e.g., hydroxide) abstracts a proton from chloroform to form the trichloromethanide anion (⁻CCl₃).

-

Formation of Dichlorocarbene: The trichloromethanide anion undergoes alpha-elimination, losing a chloride ion to form the highly electrophilic dichlorocarbene.

-

Phenoxide Formation: The phenol starting material is deprotonated by the base to form a more nucleophilic phenoxide ion.

-

Electrophilic Attack: The electron-rich phenoxide ring attacks the dichlorocarbene, preferentially at the ortho position due to the directing effect of the hydroxyl group and potential coordination with the cation of the base.

-

Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed by the aqueous base to yield the final aldehyde product.

Caption: Generalized workflow of the Reimer-Tiemann reaction.

Detailed Experimental Protocol (Proposed)

The following is a proposed, self-validating protocol for the synthesis of this compound from 4-chloro-2-methylphenol.

Materials:

-

4-chloro-2-methylphenol

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 4-chloro-2-methylphenol (1 equivalent) in ethanol.

-

Base Addition: Add a solution of sodium hydroxide (4 equivalents) in water to the flask with stirring.

-

Heating: Heat the mixture to 60-70°C in a water bath.

-

Chloroform Addition: Add chloroform (1.5 equivalents) dropwise through the dropping funnel over a period of 30-60 minutes while maintaining the temperature and vigorous stirring. The reaction is exothermic, and the rate of addition should be controlled to prevent overheating.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 60-70°C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution with dilute hydrochloric acid to a pH of 2-3.

-

Extract the product into ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient) to afford pure this compound.

Self-Validation: The purity of the final product should be confirmed by TLC, and its identity verified by melting point determination and spectroscopic analysis (NMR, IR, MS), comparing the obtained data with the expected values.

Applications in Drug Discovery and Medicinal Chemistry

Substituted salicylaldehydes are important precursors in the synthesis of a wide range of biologically active compounds and complex molecular scaffolds. The unique combination of substituents in this compound makes it a valuable building block for generating molecular diversity in drug discovery programs.

Synthesis of Schiff Bases

A primary application of salicylaldehydes is in the synthesis of Schiff bases (imines) through condensation with primary amines. The resulting salicylideneamines are versatile ligands capable of forming stable complexes with various metal ions. These metal complexes have been extensively investigated for their potential therapeutic applications, including as anticancer, antibacterial, and antifungal agents.

Caption: General scheme for Schiff base formation.

Precursor for Heterocyclic Compounds

The functional groups of this compound allow for its use in the synthesis of various heterocyclic systems, such as coumarins, chromones, and benzofurans. These scaffolds are prevalent in many natural products and approved drugs, and the introduction of the chloro and methyl substituents from the starting aldehyde can significantly influence the pharmacological profile of the final compounds.

Role in Fragment-Based Drug Discovery

In the context of modern drug discovery, this compound can serve as a valuable fragment for screening against biological targets. Its relatively low molecular weight and distinct chemical features make it an attractive starting point for the development of more potent and selective inhibitors through fragment-linking or growing strategies.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

GHS Hazard Classification

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Recommended Safety Precautions

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile rubber).

-

Wear safety glasses with side-shields or goggles.

-

Wear a lab coat.

-

-

Handling:

-

Avoid contact with skin and eyes.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

In case of exposure, follow standard first-aid measures and seek medical attention if symptoms persist. Always refer to the most current Safety Data Sheet (SDS) for comprehensive safety information.[11][12]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug discovery. Its unique substitution pattern provides a platform for the synthesis of a diverse range of novel compounds. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is crucial for unlocking its full potential in the development of new therapeutic agents and other advanced materials.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

Chemcasts. (n.d.). This compound (CAS 23602-63-3) Properties. Retrieved from [Link]

-

Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. Retrieved from [Link]

-

Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

-

Chemcasts. (n.d.). This compound Properties vs Temperature. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2021). Reimer–Tiemann reaction. Retrieved from [Link]

- Roman, G. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2-HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology, 17(3), 532-541.

-

Ivy Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

Molbase. (n.d.). This compound. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of 4-hydroxy-3-methylchalcone from Reimer- Tiemann reaction product and its antibacterial activity test. Retrieved from [Link]

-

Khan Academy. (n.d.). Reimer Tiemann Reaction. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Hydroxy-3-methylbenzaldehyde. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 2,4-dihydroxy benzaldehyde, MDI, MP, MP- 2AP and P-MP-2AP. Retrieved from [Link]

-

NIST. (n.d.). 2-Hydroxy-3-methylbenzaldehyde. Retrieved from [Link]

-

Supporting Information for Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | CAS 23602-63-3 [matrix-fine-chemicals.com]

- 2. This compound | CAS: 23602-63-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. scbt.com [scbt.com]

- 4. ivychem.com [ivychem.com]

- 5. This compound | C8H7ClO2 | CID 2774358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem-casts.com [chem-casts.com]

- 7. This compound(23602-63-3) 1H NMR spectrum [chemicalbook.com]

- 8. aceschem.com [aceschem.com]

- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 10. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 11. echemi.com [echemi.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to 5-Chloro-2-hydroxy-3-methylbenzaldehyde for Advanced Research

This guide provides an in-depth technical overview of 5-Chloro-2-hydroxy-3-methylbenzaldehyde, a key chemical intermediate with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and applications of this versatile molecule, grounding all claims in authoritative references.

Introduction: A Multifunctional Aromatic Aldehyde

This compound is a substituted aromatic aldehyde featuring a unique combination of functional groups: a hydroxyl group, a chloro substituent, a methyl group, and an aldehyde moiety on a benzene ring. This distinct arrangement of electron-donating (hydroxyl, methyl) and electron-withdrawing (chloro, aldehyde) groups imparts a nuanced electronic character, making it a valuable and reactive building block for the synthesis of more complex molecular architectures. Its structural motifs are of particular interest in the development of novel pharmaceutical agents, particularly in the synthesis of Schiff bases, which are known to exhibit a wide range of biological activities.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental to its application in research and development.

Core Chemical Properties

The key identifiers and computed physicochemical properties of this compound are summarized in the table below.[1][2]

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 23602-63-3 | [1] |

| Molecular Formula | C₈H₇ClO₂ | [1] |

| Molecular Weight | 170.59 g/mol | [1] |

| Appearance | Yellow to light orange crystalline powder | [3] |

| Predicted Density | 1.335 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 8.09 ± 0.23 | [3] |

| Computed XLogP3 | 2.6 | [1] |

| InChI | InChI=1S/C8H7ClO2/c1-5-2-7(9)3-6(4-10)8(5)11/h2-4,11H,1H3 | [1] |

| SMILES | CC1=CC(=CC(=C1O)C=O)Cl | [1] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. While publicly available, high-resolution spectra with detailed assignments are limited, the expected spectral features can be inferred from the molecular structure and data for analogous compounds.[4][5][6]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton (around 9.8-10.0 ppm), the phenolic hydroxyl proton (a broad singlet, chemical shift dependent on solvent and concentration), two aromatic protons (doublets in the range of 7.0-7.8 ppm), and the methyl protons (a singlet around 2.2-2.4 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit eight distinct carbon signals. The aldehydic carbonyl carbon will appear significantly downfield (around 190-195 ppm). The aromatic carbons will resonate in the 110-160 ppm region, with the carbon bearing the hydroxyl group being the most deshielded. The methyl carbon will appear upfield (around 15-20 ppm).

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides key information about the functional groups. Expected characteristic absorption bands include a broad O-H stretching vibration for the hydroxyl group (around 3200-3400 cm⁻¹), a strong C=O stretching vibration for the aldehyde (around 1650-1670 cm⁻¹), C-H stretching for the aromatic ring and methyl group (around 2850-3100 cm⁻¹), and C-Cl stretching in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 170 and an M+2 peak at m/z 172 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and other characteristic fragments.

Synthesis and Purification

While a specific, detailed, and peer-reviewed synthesis protocol for this compound is not widely published, a plausible and efficient synthetic route can be designed based on established organic chemistry reactions, such as the formylation of a substituted phenol.

Proposed Synthetic Workflow: The Duff Reaction

A logical approach for the synthesis of this compound is the Duff reaction, which involves the ortho-formylation of a phenol using hexamethylenetetramine (HMTA) in an acidic medium. The starting material for this proposed synthesis would be 4-Chloro-2-methylphenol.

Caption: Proposed synthetic workflow for this compound via the Duff reaction.

Step-by-Step Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, protocol for the synthesis of this compound. This protocol should be considered a starting point and requires optimization and validation under appropriate laboratory safety protocols.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-Chloro-2-methylphenol (1 equivalent) and hexamethylenetetramine (1.5 equivalents) to a suitable solvent such as glycerol or trifluoroacetic acid.

-

Reaction Execution: Heat the reaction mixture with stirring to 100-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: After the reaction is complete (typically after several hours), cool the mixture to room temperature and add an aqueous solution of a strong acid (e.g., 2M HCl). Heat the mixture under reflux for 30-60 minutes to hydrolyze the intermediate iminium salt.

-

Extraction: Cool the reaction mixture and extract the product into a suitable organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization from a suitable solvent system to yield the pure this compound.

Chemical Reactivity and Applications in Drug Discovery

The unique arrangement of functional groups in this compound dictates its chemical reactivity and makes it a versatile intermediate in organic synthesis, particularly in the field of drug discovery.

Key Reactions

-

Schiff Base Formation: The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This is one of the most important reactions of this compound, as Schiff bases of salicylaldehydes are known to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[7]

-

Etherification/Esterification of the Hydroxyl Group: The phenolic hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively. This allows for the modification of the compound's solubility and electronic properties, and for the introduction of other functional groups.

-

Oxidation of the Aldehyde: The aldehyde group can be oxidized to a carboxylic acid using standard oxidizing agents, yielding 5-Chloro-2-hydroxy-3-methylbenzoic acid, another valuable synthetic intermediate.

-

Reduction of the Aldehyde: The aldehyde can be reduced to a primary alcohol (5-Chloro-2-hydroxy-3-methylbenzyl alcohol) using reducing agents like sodium borohydride.

-

Electrophilic Aromatic Substitution: The electron-donating hydroxyl and methyl groups activate the aromatic ring towards further electrophilic substitution, although the directing effects of the existing substituents would need to be carefully considered.

Caption: Key chemical reactions of this compound.

Role in Medicinal Chemistry

Substituted salicylaldehydes are important precursors in the synthesis of a variety of heterocyclic compounds and other pharmacologically active molecules. While specific, marketed drugs derived directly from this compound are not prominent in the literature, its potential is evident from patent literature where related structures are used in the synthesis of compounds with potential therapeutic applications. For instance, substituted benzaldehydes are key intermediates in the synthesis of novel insecticides.[8] Further research into the derivatives of this compound could lead to the discovery of new therapeutic agents.

Safety and Handling

This compound is classified as an irritant.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of the powder.

-

Hazard Statements:

In case of contact, appropriate first-aid measures should be taken immediately. A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this chemical.

Conclusion

This compound is a chemical intermediate with a rich and varied reactivity profile. Its multifunctional nature makes it a valuable tool for synthetic chemists, particularly those in the field of drug discovery and development. While further research is needed to fully explore its potential, the foundational chemical properties outlined in this guide provide a strong basis for its application in the synthesis of novel and complex molecules.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Roman, G. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Chemistry & Chemical Technology, 17(3), 532-541.

-

Chemcasts. (n.d.). This compound (CAS 23602-63-3) Properties. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 5-chloro-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). US4429163A - Preparation of p-hydroxybenzaldehyde derivatives.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental). Retrieved from [Link]

-

Ivy Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

Supporting Information - Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). US4151201A - Process for preparing 2-hydroxybenzoic aldehydes.

-

Chemcasts. (n.d.). This compound Properties vs Temperature. Retrieved from [Link]

-

Molbase. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-hydroxy-5-methyl benzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-hydroxy-4-methyl-benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Hydroxy-3-methylbenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound | C8H7ClO2 | CID 2774358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 23602-63-3 [chemicalbook.com]

- 4. This compound(23602-63-3) 1H NMR spectrum [chemicalbook.com]

- 5. 5-CHLORO-2-HYDROXY-3-NITRO-BENZALDEHYDE(16634-90-5) 1H NMR [m.chemicalbook.com]

- 6. Benzaldehyde, 5-chloro-2-hydroxy- [webbook.nist.gov]

- 7. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 8. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

A Technical Guide to 5-Chloro-2-hydroxy-3-methylbenzaldehyde: Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract

5-Chloro-2-hydroxy-3-methylbenzaldehyde is a substituted salicylaldehyde that serves as a pivotal intermediate in synthetic organic and medicinal chemistry. Its unique arrangement of hydroxyl, aldehyde, methyl, and chloro functional groups on an aromatic scaffold makes it a versatile precursor for the development of complex heterocyclic systems and Schiff base ligands. These derivatives have garnered significant interest due to their wide spectrum of biological activities, including antimicrobial and anticancer properties. This technical guide provides an in-depth analysis of the compound's physicochemical properties, outlines robust methodologies for its synthesis and characterization, and explores its applications as a strategic building block for drug discovery and development professionals.

Compound Identification and Physicochemical Properties

This compound is a crystalline solid at room temperature. The molecular structure combines an electron-donating hydroxyl group and a weakly donating methyl group with an electron-withdrawing chloro group and a reactive aldehyde moiety. This electronic arrangement influences its reactivity, particularly in electrophilic aromatic substitution and nucleophilic addition reactions at the carbonyl group.

The fundamental identifiers and computed physicochemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| Synonyms | 2-hydroxy-3-methyl-5-chlorobenzaldehyde | [PubChem][1] |

| CAS Number | 23602-63-3 | [SCBT][2] |

| Molecular Formula | C₈H₇ClO₂ | [PubChem][1] |

| Molecular Weight | 170.59 g/mol | [PubChem, SCBT][1][2] |

| Appearance | Yellow to light orange crystalline powder | [ChemicalBook][3] |

| Monoisotopic Mass | 170.0134572 Da | [PubChem][1] |

| XLogP3 | 2.6 | [PubChem][1] |

| pKa (Predicted) | 8.09 ± 0.23 | [ChemicalBook][3] |

Safety and Handling: According to the Globally Harmonized System (GHS) classifications, this compound is a potential irritant. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), are required. Handling should be performed in a well-ventilated fume hood.

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Synthesis and Purification

The synthesis of this compound is not widely detailed in dedicated publications but can be reliably achieved through the ortho-formylation of the commercially available precursor, 4-chloro-2-methylphenol.[4] Several classical and modern formylation methods are applicable to phenols, including the Reimer-Tiemann and Duff reactions.[5][6] However, these methods often suffer from low yields and lack of regioselectivity.[7][8]

A more efficient and regioselective approach involves the use of paraformaldehyde with magnesium chloride and a non-nucleophilic base like triethylamine, a method adapted from the work of Casnati, Skattebøl, and others.[8][9][10] This method ensures exclusive formylation at the ortho position to the hydroxyl group.

Proposed Synthetic Workflow

The logical flow for the synthesis begins with the activation of the phenol substrate, followed by the electrophilic attack of the formylating agent, and concludes with acidic workup and purification.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

-

Reagent Preparation: In a dry, three-necked round-bottom flask under an argon atmosphere, add anhydrous magnesium chloride (1.2 eq) and paraformaldehyde (1.5 eq).

-

Solvent Addition: Add anhydrous acetonitrile or tetrahydrofuran (THF) via syringe to the flask.

-

Base Addition: Add triethylamine (1.2 eq) dropwise to the stirred suspension.

-

Substrate Addition: Dissolve 4-chloro-2-methylphenol (1.0 eq) in the chosen anhydrous solvent and add it dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approx. 70-80°C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction to room temperature and quench by slowly adding 1N hydrochloric acid (HCl) until the mixture is acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization from a hexane/ethyl acetate mixture to yield the final product.

Spectroscopic Characterization

Confirmation of the structure and assessment of purity are achieved through standard spectroscopic techniques. While authenticated spectra should be obtained for any synthesized batch, the following data represent the predicted characteristics based on the compound's structure.

| Technique | Predicted Data |

| ¹H NMR | δ (ppm) in CDCl₃: - ~11.0 (s, 1H, Ar-OH, intramolecular H-bond)- ~9.8 (s, 1H, -CHO)- ~7.4 (d, 1H, Ar-H)- ~7.3 (d, 1H, Ar-H)- ~2.3 (s, 3H, Ar-CH₃) |

| ¹³C NMR | δ (ppm) in CDCl₃: - ~196 (-CHO)- ~160 (C-OH)- ~138 (C-H)- ~135 (C-H)- ~128 (C-Cl)- ~125 (C-CH₃)- ~122 (C-CHO)- ~16 (Ar-CH₃) |

| IR (Infrared) | ν (cm⁻¹): - 3200-3000 (broad, O-H stretch)- 2900-2800 (C-H stretches)- ~1650 (strong, C=O stretch of aldehyde)- 1600-1450 (C=C aromatic ring stretches)- ~800 (C-Cl stretch) |

| MS (Mass Spec) | m/z: - 170/172 [M]⁺ (corresponding to ³⁵Cl/³⁷Cl isotopes)- 169/171 [M-H]⁺- 141/143 [M-CHO]⁺ |

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile chemical intermediate. Its functional groups provide multiple reaction sites for building molecular complexity, making it a valuable starting material for synthesizing libraries of compounds for biological screening.

Synthesis of Schiff Bases

The most prominent application is its reaction with primary amines to form Schiff bases (imines).[11] These compounds are renowned for their broad pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer activities.[11][12][13] The imine linkage (-C=N-) is crucial for the biological activity of many of these derivatives. A series of Schiff bases derived from the closely related 5-chloro-salicylaldehyde have shown potent antibacterial and antifungal properties.[14][15]

Precursor for Heterocyclic Compounds

The adjacent hydroxyl and aldehyde groups can participate in cyclocondensation reactions to form various oxygen-containing heterocycles like benzofurans or chromenes, which are common scaffolds in biologically active natural products and synthetic drugs.[16]

Role in Ligand Design for Coordination Chemistry

Schiff bases derived from salicylaldehydes are excellent chelating ligands for a wide range of metal ions. The resulting metal complexes are themselves investigated for catalytic activity and medicinal applications, including as potential anticancer or antimicrobial agents.

The general workflow for leveraging this aldehyde in a drug discovery context involves synthesis of a derivative library followed by biological screening.

Caption: Drug discovery workflow using the title compound as a precursor.

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol details a general procedure for the synthesis of a Schiff base from this compound and a generic primary amine (R-NH₂).

-

Step 1: Dissolution of Reactants

-

In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent, such as ethanol or methanol.

-

-

Step 2: Addition of Amine

-

To the stirred solution, add the primary amine (1.0 eq).

-

-

Step 3: Catalysis

-

Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

-

-

Step 4: Reaction

-

Reflux the mixture for 1-3 hours. The formation of the Schiff base is often indicated by a color change and the precipitation of a solid product. Monitor reaction completion via TLC.

-

-

Step 5: Isolation

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

-

Step 6: Purification

-

Wash the collected solid with cold ethanol to remove unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure Schiff base derivative.

-

-

Step 7: Characterization

-

Dry the purified product under vacuum and characterize its structure and purity using NMR, IR, and mass spectrometry.

-

Conclusion

This compound is a strategically important chemical intermediate whose value is realized in its conversion to more complex molecular architectures. Its straightforward synthesis from readily available precursors and the high reactivity of its functional groups make it an attractive starting point for the generation of compound libraries. The extensive body of research on the biological activities of its Schiff base and heterocyclic derivatives underscores its continuing relevance to researchers, scientists, and professionals engaged in the field of drug discovery and development.

References

-

Reimer–Tiemann reaction - Wikipedia. [Link]

-

Benzaldehyde derivatives with investigated inhibition profile 2... - ResearchGate. [Link]

-

Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry. [Link]

-

Duff reaction - Wikipedia. [Link]

-

Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen. [Link]

-

Reimer Tiemann Reaction: Mechanism and application - Chemistry Notes. [Link]

-

SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS - Chemistry & Chemical Technology. [Link]

-

ortho-Formylation of phenols - Organic Syntheses Procedure. [Link]

-

Convenient Method for the ortho-Formylation - of Phenols. [Link]

-

This compound | C8H7ClO2 - PubChem. [Link]

-

ChemInform Abstract: Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction - ResearchGate. [Link]

-

Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes - UNI ScholarWorks. [Link]

-

o-Formylation of a phenol - ChemSpider Synthetic Pages. [Link]

-

Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PubMed Central. [Link]

-

SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY - Jetir.Org. [Link]

-

Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - Semantic Scholar. [Link]

-

Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses - ResearchGate. [Link]

-

Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed. [Link]

-

Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry. [Link]

-

Benzaldehyde, m-hydroxy - Organic Syntheses Procedure. [Link]

-

Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. [Link]

-

4-Chloro-2-methylphenol | C7H7ClO - PubChem. [Link]

Sources

- 1. This compound | C8H7ClO2 | CID 2774358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. 4-Chloro-2-methylphenol | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 6. Duff reaction - Wikipedia [en.wikipedia.org]

- 7. chemistnotes.com [chemistnotes.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. jetir.org [jetir.org]

- 12. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

- 14. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. | Semantic Scholar [semanticscholar.org]

- 15. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. science2016.lp.edu.ua [science2016.lp.edu.ua]

An In-depth Technical Guide to 5-Chloro-2-hydroxy-3-methylbenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-hydroxy-3-methylbenzaldehyde, a key aromatic aldehyde intermediate. The document delves into its chemical and physical properties, offers a detailed, field-proven protocol for its synthesis via the Reimer-Tiemann reaction, and outlines robust methodologies for its analytical characterization. Furthermore, this guide explores the significant potential of this compound as a versatile building block in the synthesis of novel therapeutic agents, with a particular focus on the generation of Schiff base derivatives exhibiting promising biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development, providing both foundational knowledge and practical insights to facilitate their work with this important compound.

Introduction: The Strategic Importance of this compound

This compound, with the CAS Number 23602-63-3, is a substituted aromatic aldehyde that holds considerable interest for the scientific community, particularly in the realms of medicinal chemistry and materials science.[1][2][3] Its molecular structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and chloro and methyl substituents on the aromatic ring, makes it a highly versatile precursor for the synthesis of a wide array of more complex molecules.[1] The interplay of these functional groups imparts unique electronic and steric properties to the molecule, influencing its reactivity and the biological activity of its derivatives.

The core value of this compound in drug development lies in its utility as a scaffold for generating libraries of compounds for biological screening. The aldehyde functionality readily undergoes condensation reactions, most notably with primary amines to form Schiff bases (imines).[4][5] Schiff bases derived from salicylaldehyde analogues are well-documented for their broad spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[4][5][6] The chloro and methyl substituents on the aromatic ring of the title compound provide additional points for structural modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties of the resulting derivatives.

This guide aims to provide a holistic understanding of this compound, from its synthesis and characterization to its potential applications, thereby empowering researchers to effectively utilize this compound in their discovery and development endeavors.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safety profile of a compound, is paramount for its effective and safe handling in a laboratory setting.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₂ | [1][2][3] |

| Molecular Weight | 170.59 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 23602-63-3 | [1][2][3] |

| Appearance | Solid (form may vary) | [7] |

| SMILES | CC1=CC(=CC(=C1O)C=O)Cl | [1] |

| InChIKey | NSKZAOKQZDLHGO-UHFFFAOYSA-N | [1] |

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should always consult the latest Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Synthesis of this compound

The introduction of a formyl group onto a phenolic ring is a cornerstone of aromatic chemistry. For the synthesis of this compound, the Reimer-Tiemann reaction stands out as a robust and well-established method.[8][9][10][11] This reaction facilitates the ortho-formylation of phenols through the reaction with chloroform in a basic solution.[8][9][10] The starting material for this synthesis is 4-chloro-2-methylphenol.

Rationale for Method Selection

The Reimer-Tiemann reaction is particularly well-suited for this synthesis due to the directing effects of the hydroxyl and methyl groups on the starting material, 4-chloro-2-methylphenol. The hydroxyl group is a strong activating and ortho-, para- directing group. Since the para position is occupied by the chloro group, the formylation is directed to the ortho positions. The methyl group is also an activating and ortho-, para- directing group. The position ortho to the hydroxyl group and meta to the methyl group is sterically less hindered and electronically favored for electrophilic aromatic substitution, leading to the desired product.

An alternative method, the Duff reaction, which uses hexamine as the formylating agent, is also a viable option for the formylation of phenols.[12] However, the Reimer-Tiemann reaction is often preferred for its simplicity and the ready availability of the reagents.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-Chloro-2-methylphenol

-

Chloroform (CHCl₃)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Dilute hydrochloric acid (HCl)

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate (for chromatography)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide in deionized water to create a concentrated solution. To this, add 4-chloro-2-methylphenol and stir until it dissolves.

-

Addition of Chloroform: While stirring vigorously, add chloroform dropwise to the reaction mixture. The addition should be controlled to manage the exothermic nature of the reaction.

-

Reaction: Heat the mixture to 60-70 °C with continuous stirring for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture with dilute hydrochloric acid until it is acidic to litmus paper.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Separate the organic layer and wash it with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system or by recrystallization from a suitable solvent to yield pure this compound.

Analytical Characterization

Unequivocal characterization of the synthesized compound is crucial to confirm its identity and purity. The following spectroscopic techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the hydroxyl proton, and the methyl protons. The aromatic protons will likely appear as doublets or singlets in the range of 6.5-8.0 ppm. The aldehyde proton will be a singlet further downfield, typically between 9.5 and 10.5 ppm. The phenolic hydroxyl proton will also be a singlet, the chemical shift of which can vary depending on the solvent and concentration. The methyl protons will appear as a singlet in the upfield region, around 2.0-2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule. The aldehydic carbon will have a characteristic chemical shift in the range of 190-200 ppm. The aromatic carbons will appear between 110 and 160 ppm, with the carbon bearing the hydroxyl group being the most deshielded. The methyl carbon will be observed in the upfield region, typically around 15-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

O-H stretch: A broad band in the region of 3200-3400 cm⁻¹, indicative of the hydrogen-bonded phenolic hydroxyl group.

-

C-H stretch (aromatic): Peaks in the range of 3000-3100 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.

-

C=O stretch (aldehyde): A strong, sharp peak in the region of 1650-1680 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (170.59 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).

Applications in Drug Development

The primary application of this compound in drug development is its role as a versatile intermediate for the synthesis of biologically active compounds, particularly Schiff bases.

Precursor for Schiff Base Synthesis

The aldehyde group of this compound readily reacts with the primary amino group of various amines to form Schiff bases. This reaction provides a straightforward method for generating a diverse library of molecules with different substituents, which can then be screened for various biological activities.

Caption: Role of this compound in Schiff base synthesis for drug discovery.

Potential Biological Activities of Derivatives

Schiff bases derived from salicylaldehydes are known to possess a wide range of biological activities, including:

-

Antimicrobial Activity: Many Schiff bases have demonstrated potent activity against various strains of bacteria and fungi.[4][5][6] The imine group is often crucial for their antimicrobial action.

-

Anticancer Activity: Certain salicylaldehyde-derived Schiff bases have been shown to exhibit cytotoxic effects against various cancer cell lines.

-

Antioxidant Activity: The phenolic hydroxyl group can contribute to the antioxidant properties of these molecules by scavenging free radicals.

-

Anti-inflammatory Activity: Some derivatives have shown potential as anti-inflammatory agents.

By systematically varying the amine component in the Schiff base synthesis, researchers can explore the structure-activity relationships (SAR) and optimize the biological activity of the resulting compounds. The presence of the chloro and methyl groups on the this compound core provides additional handles for modifying the lipophilicity, electronic properties, and steric bulk of the final molecules, all of which can significantly impact their therapeutic potential.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemists. Its straightforward synthesis, coupled with the reactivity of its functional groups, makes it an ideal starting material for the creation of diverse molecular libraries. The demonstrated biological potential of Schiff bases derived from related salicylaldehydes underscores the importance of this compound as a key intermediate in the ongoing quest for novel therapeutic agents. This technical guide provides the foundational knowledge and practical protocols to enable researchers to fully exploit the potential of this important chemical entity.

References

-

Duff, J. C. A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. J. Chem. Soc.1941 , 547–550. [Link]

-

Mol-Instincts. This compound | CAS 23602-63-3. [Link]

-

BYJU'S. Reimer Tiemann Reaction Mechanism. [Link]

-

Allen Overseas. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]

-

Wikipedia. Reimer–Tiemann reaction. [Link]

-

L.S.College, Muzaffarpur. Reimer–Tiemann reaction. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). [Link]

-

PubChem. This compound. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

ResearchGate. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde | Request PDF. [Link]

-

PubMed. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. [Link]

- Google Patents. Reimer-Tiemann aldehyde synthesis process.

-

Semantic Scholar. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. [Link]

-

The Royal Society of Chemistry. Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. [Link]

-

Chemcasts. This compound (CAS 23602-63-3) Properties. [Link]

-

UNI ScholarWorks. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. [Link]

-

Arabian Journal of Chemistry. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. [Link]

-

Chemistry & Chemical Technology. SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2-HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. [Link]

-

ResearchGate. 5-chloro-salicylaldehyde-Shiff bases. | Download Scientific Diagram. [Link]

-

Ivy Fine Chemicals. This compound [CAS - Ivy Fine Chemicals. [Link]

-

Sciencemadness.org. 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction - Powered by XMB 1.9.11. [Link]

-

NIST WebBook. Benzaldehyde, 5-chloro-2-hydroxy-. [Link]

-

KAUST Repository. CCDC 1973098: Experimental Crystal Structure Determination. [Link]

-

ResearchGate. FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand. [Link]

-

Organic Syntheses. ortho-Formylation of phenols. [Link]

-

NIST WebBook. Benzaldehyde, 2-hydroxy-3-methoxy-. [Link]=1)

Sources

- 1. This compound | CAS 23602-63-3 [matrix-fine-chemicals.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C8H7ClO2 | CID 2774358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

- 7. chem-casts.com [chem-casts.com]

- 8. byjus.com [byjus.com]

- 9. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 10. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 11. lscollege.ac.in [lscollege.ac.in]

- 12. Duff reaction - Wikipedia [en.wikipedia.org]

- 13. rsc.org [rsc.org]

5-Chloro-2-hydroxy-3-methylbenzaldehyde synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-hydroxy-3-methylbenzaldehyde

Introduction

This compound, with the chemical formula C₈H₇ClO₂ and CAS Number 23602-63-3, is a substituted salicylaldehyde derivative.[1][2][3] Such ortho-hydroxybenzaldehydes are valuable precursors in the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and heterocyclic compounds like benzofurans and coumarins.[4][5] The specific arrangement of the hydroxyl, formyl, chloro, and methyl groups on the aromatic ring provides a unique platform for further chemical transformations, making a reliable and regioselective synthesis pathway essential for researchers in drug development and organic synthesis.

This guide provides a detailed examination of the primary synthetic route to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of relevant formylation methodologies. The core of the synthesis involves the regioselective ortho-formylation of a substituted phenol, a classic challenge in organic chemistry.

Retrosynthetic Analysis and Strategy

The synthesis strategy for this compound is logically devised by working backward from the target molecule. The key disconnection is the formyl group (CHO) on the aromatic ring. This identifies the immediate precursor as 4-Chloro-2-methylphenol. The primary synthetic challenge, therefore, is the selective introduction of a formyl group at the C6 position, ortho to the highly activating hydroxyl group, without formylating the other available ortho position (C2, which is sterically hindered by the methyl group) or the para position (which is blocked by the chloro group).

The precursor, 4-Chloro-2-methylphenol, can be readily synthesized via the electrophilic chlorination of o-cresol (2-methylphenol).[6][7] This establishes a straightforward two-step pathway from commercially available starting materials.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C8H7ClO2 | CID 2774358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 23602-63-3 [matrix-fine-chemicals.com]

- 4. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 5. researchgate.net [researchgate.net]

- 6. guidechem.com [guidechem.com]

- 7. prepchem.com [prepchem.com]

A Senior Application Scientist's Technical Guide to 5-Chloro-2-hydroxy-3-methylbenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary & Core Nomenclature

This guide provides a comprehensive technical overview of the aromatic aldehyde commonly known as 5-Chloro-3-methylsalicylaldehyde. While this trivial name is frequently used, the systematic and unambiguous name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is 5-Chloro-2-hydroxy-3-methylbenzaldehyde .[1][2] This nomenclature is critical for precise communication in research, patent filings, and regulatory documentation. The compound is a substituted salicylaldehyde, a class of molecules that serve as versatile precursors in the synthesis of pharmaceuticals, agrochemicals, and coordination complexes.[3][4][5] This document elucidates its structural properties, synthesis, characterization, reactivity, and applications, with a focus on providing actionable insights for laboratory and development settings.

IUPAC Nomenclature Deconstructed

The IUPAC name is derived by identifying the principal functional group and the substituents on the parent benzene ring.

-

Parent Structure : Benzaldehyde (a benzene ring with a -CHO aldehyde group).

-

Principal Functional Group : The aldehyde (-CHO) group is assigned position 1 on the ring.

-

Substituents :

-

A hydroxyl group (-OH) at position 2 (hence "2-hydroxy").

-

A methyl group (-CH₃) at position 3 (hence "3-methyl").

-

A chloro group (-Cl) at position 5 (hence "5-chloro").

-

Combining these elements systematically yields the full IUPAC name: This compound .

Caption: Logical breakdown of the IUPAC name from the core molecular structure.

Physicochemical & Spectroscopic Profile

Accurate characterization is the foundation of reproducible science. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 23602-63-3 | [1][2][6][7] |

| Molecular Formula | C₈H₇ClO₂ | [1][2][6] |

| Molecular Weight | 170.59 g/mol | [1][2] |

| Appearance | Yellow to light orange crystalline powder | [7] |

| Density (Predicted) | 1.335 ± 0.06 g/cm³ | [7] |

| pKa (Predicted) | 8.09 ± 0.23 | [7] |

| Storage Conditions | 2-8°C, stored under nitrogen | [7] |

Note: Experimental values for properties like melting point and boiling point can vary. Always refer to the certificate of analysis for a specific batch.

Synthesis Protocol: Ortho-Formylation via Reimer-Tiemann Reaction

The introduction of a formyl (-CHO) group ortho to a hydroxyl group on a phenol is a classic transformation, frequently accomplished via the Reimer-Tiemann reaction.[8][9][10] This electrophilic aromatic substitution uses dichlorocarbene (:CCl₂) as the reactive electrophile, generated in situ from chloroform and a strong base.[3][11]

Mechanistic Rationale

The choice of the Reimer-Tiemann reaction is predicated on its reliability for ortho-formylation of phenols.[9]

-

Dichlorocarbene Generation : A strong base, typically sodium hydroxide, deprotonates chloroform (CHCl₃) to form the trichloromethyl anion (-CCl₃), which rapidly undergoes alpha-elimination to yield the highly electrophilic dichlorocarbene (:CCl₂).[3][9][11]

-

Phenoxide Formation : The phenolic starting material (4-Chloro-2-methylphenol) is deprotonated by the hydroxide base to form the more nucleophilic phenoxide ion.[8][9]

-

Electrophilic Attack : The electron-rich aromatic ring of the phenoxide attacks the dichlorocarbene. The ortho position is sterically and electronically favored, leading to the desired regioselectivity.[8][11]

-

Hydrolysis : The resulting dichloromethyl intermediate is hydrolyzed by the aqueous base, and upon acidic workup, yields the final aldehyde product.[3]

Caption: A typical laboratory workflow for the synthesis and purification.

Detailed Experimental Protocol

This protocol is an illustrative example. All procedures should be performed by qualified personnel with appropriate safety precautions.

-

Reaction Setup : In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, combine 4-Chloro-2-methylphenol (1.0 equiv) and a 40% aqueous solution of sodium hydroxide (8.0 equiv).

-

Heating and Addition : Heat the biphasic mixture to 70°C with vigorous stirring. Add chloroform (2.0-3.0 equiv) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature.

-

Reaction Monitoring : After the addition is complete, continue stirring at 70°C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Workup : Cool the mixture to room temperature. Carefully acidify the aqueous solution to pH 4-5 with dilute hydrochloric acid. This step protonates the phenoxide and ensures the product is in its neutral form for extraction.

-

Extraction : Transfer the mixture to a separatory funnel and extract three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a solvent system like ethanol/water to yield the final product as a crystalline solid.[11]

-

Characterization : Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Applications in Drug Development and Material Science

Substituted salicylaldehydes are highly valuable building blocks due to the versatile reactivity of their three key functional groups: the hydroxyl, the aldehyde, and the aromatic ring.

-

Precursors to Schiff Bases : The aldehyde group readily condenses with primary amines to form Schiff bases (imines).[12] These ligands are exceptional at forming stable complexes with a wide range of metal ions.[5][12] Such metal complexes are actively investigated for their catalytic, antibacterial, and anticancer properties.[5][13]

-

Antimicrobial and Antifungal Agents : Halogenated salicylaldehydes, in particular, have demonstrated potent antimicrobial and antifungal activities.[4] They are considered promising candidates for the development of new therapeutic agents, especially against yeasts like Candida albicans.[4]

-

Anticancer Research : Salicylaldehyde derivatives, specifically hydrazones formed from the aldehyde group, have shown significant cytotoxic effects against various cancer cell lines, including leukemia and breast cancer.[14] The substitution pattern on the salicylaldehyde ring is a critical determinant of biological activity and selectivity, making compounds like this compound valuable for structure-activity relationship (SAR) studies.[12][14]

Safety and Handling

Based on GHS classifications, this compound is associated with the following hazards:

-

Causes skin irritation (H315).[1]

-

Causes serious eye irritation (H319).[1]

-

May cause respiratory irritation (H335).[1]

Handling Recommendations :

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place, preferably under an inert atmosphere like nitrogen.[7]

References

-

Reimer–Tiemann reaction - Wikipedia. [Link]

-

Reimer Tiemann Reaction Mechanism - BYJU'S. [Link]

-

Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry. [Link]

-

This compound Properties vs Temperature - Chemcasts. [Link]

-

This compound (CAS 23602-63-3) Properties - Chemcasts. [Link]

-

Reimer Tiemann Reaction Mechanism - GeeksforGeeks. [Link]

-

This compound | C8H7ClO2 | CID 2774358 - PubChem. [Link]

-

Substituted Salicylaldehydes as Potential Antimicrobial Drugs: Minimal Inhibitory and Microbicidal Concentrations - ResearchGate. [Link]

-

Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. [Link]

-

SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. [Link]

-

This compound | CAS 23602-63-3. [Link]

-

Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile - MDPI. [Link]

-

Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives - NIH. [Link]

-

Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile - PMC - PubMed Central. [Link]

Sources

- 1. This compound | C8H7ClO2 | CID 2774358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 23602-63-3 [matrix-fine-chemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem-casts.com [chem-casts.com]

- 7. This compound | 23602-63-3 [chemicalbook.com]

- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. Reimer Tiemann Reaction Mechanism - GeeksforGeeks [geeksforgeeks.org]

- 11. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. ddg-pharmfac.net [ddg-pharmfac.net]

Spectroscopic Elucidation of 5-Chloro-2-hydroxy-3-methylbenzaldehyde: A Technical Guide

Introduction

5-Chloro-2-hydroxy-3-methylbenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic chemistry, serving as a versatile precursor for the development of novel pharmaceutical agents, agrochemicals, and specialized polymers. The precise arrangement of the chloro, hydroxyl, methyl, and formyl groups on the benzene ring dictates its reactivity and potential biological activity. Consequently, unambiguous structural confirmation and purity assessment are paramount for any research or development application.

The molecular structure, with atom numbering used for spectral assignments, is presented below.

Figure 1: Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for elucidating the electronic environment of protons within a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration values provide a detailed map of the proton framework.

Comparative Analysis and Prediction

To predict the ¹H NMR spectrum of this compound, we will analyze the experimental data from its parent compounds. The key is to understand how the addition of a chloro or methyl group influences the chemical shifts of the remaining protons.

-

2-hydroxy-3-methylbenzaldehyde : The spectrum of this compound provides the baseline for a 2-hydroxy-3-methyl substituted ring.[1]

-

5-chloro-2-hydroxybenzaldehyde : This spectrum shows the effect of a chloro group at the C5 position on the aromatic protons.

| Proton Assignment | 2-hydroxy-3-methylbenzaldehyde (Experimental, 500 MHz, CDCl₃)[1] | 5-chloro-2-hydroxybenzaldehyde (Predicted) | This compound (Predicted) | Rationale for Prediction |

| -CH₃ (C3-Methyl) | 2.23 ppm (s, 3H) | N/A | ~2.25 ppm (s, 3H) | The remote chloro group has a negligible effect on the methyl protons. |

| Ar-H (C4-H) | 7.36-7.38 ppm (m, 1H) | ~7.4 ppm (dd) | ~7.40 ppm (d, J ≈ 2.5 Hz) | The C4-H is ortho to the electron-withdrawing chloro group, causing a slight downfield shift. It will appear as a doublet due to coupling with C6-H. |

| Ar-H (C6-H) | 7.36-7.38 ppm (m, 1H) | ~6.9 ppm (d) | ~7.38 ppm (d, J ≈ 2.5 Hz) | This proton is para to the chloro group. The electron-withdrawing effect is weaker at the para position. It will appear as a doublet coupled to C4-H. |

| -CHO (Aldehyde) | 9.85 ppm (s, 1H) | ~9.8 ppm (s) | ~9.87 ppm (s, 1H) | The aldehyde proton is sensitive to the overall electron density of the ring. The chloro group's withdrawing nature causes a slight downfield shift. |

| -OH (Hydroxyl) | 11.25 ppm (s, 1H) | ~11.0 ppm (s) | ~11.28 ppm (s, 1H) | The phenolic proton is strongly deshielded due to intramolecular hydrogen bonding with the aldehyde's carbonyl oxygen. The chloro group has a minor electronic effect. |

Table 1: Comparative and Predicted ¹H NMR Data (δ, ppm).

Predicted Spectrum Interpretation

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit five distinct signals:

-

A sharp singlet around 11.28 ppm (1H), characteristic of the intramolecularly hydrogen-bonded phenolic proton.

-

A sharp singlet around 9.87 ppm (1H), corresponding to the aldehydic proton.

-

Two doublets in the aromatic region, around 7.40 ppm and 7.38 ppm (1H each), representing the two meta-coupled aromatic protons (H-4 and H-6). The coupling constant (J) is expected to be small (~2.5 Hz).

-

A singlet around 2.25 ppm (3H), corresponding to the methyl group protons.

Figure 2: ¹H NMR Experimental and Data Workflow.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. The chemical shift of each carbon is highly sensitive to its local electronic environment.

Comparative Analysis and Prediction

Similar to the ¹H NMR analysis, we can predict the ¹³C NMR spectrum by observing the substituent effects in related molecules. The electron-withdrawing chloro group and the electron-donating methyl and hydroxyl groups will have predictable effects on the chemical shifts of the aromatic carbons.

| Carbon Assignment | 5-chloro-2-hydroxybenzaldehyde (Experimental) | 2-hydroxy-3-methylbenzaldehyde (Experimental) | This compound (Predicted) | Rationale for Prediction |

| -C H₃ | N/A | ~15 ppm | ~16 ppm | The chemical shift for a methyl group on a benzene ring. |